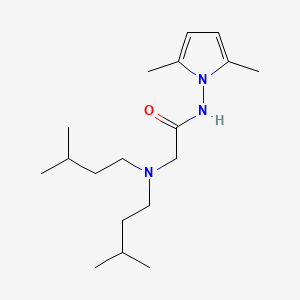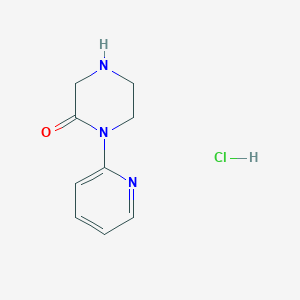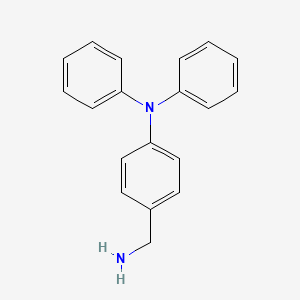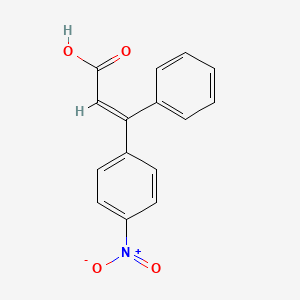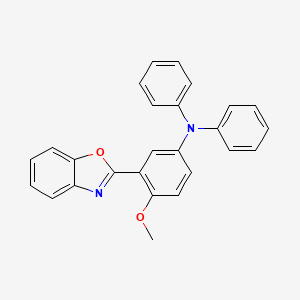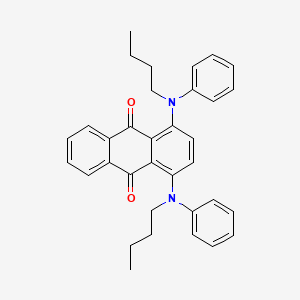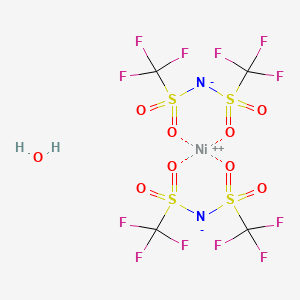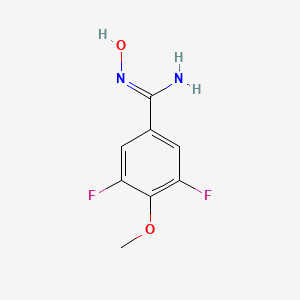
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chromenone core linked to a triazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Click Chemistry Reaction: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of an azide derivative of the chromenone with an alkyne derivative of the methoxyphenyl group.
Final Coupling: The final step involves coupling the triazole-substituted chromenone with the methoxyphenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the suppression of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Diphenyl-N-heteroaromatic Compounds
Uniqueness
3-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is unique due to its specific combination of a chromenone core and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted drug design and development.
Propriétés
Formule moléculaire |
C18H13N3O3 |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
3-[4-(4-methoxyphenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-8-6-12(7-9-14)15-11-21(20-19-15)16-10-13-4-2-3-5-17(13)24-18(16)22/h2-11H,1H3 |
Clé InChI |
ZRKXPTRGNUSFMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


